molecular formula C16H20N2O3 B612986 N-(indole-3-acetyl)-L-leucine CAS No. 36838-63-8

N-(indole-3-acetyl)-L-leucine

Cat. No. B612986
CAS RN: 36838-63-8
M. Wt: 288,35 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(indole-3-acetyl)-L-leucine, also known as NIA-Leu, is a naturally occurring amino acid derivative that is found in a variety of plants and microorganisms. It has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and agriculture. NIA-Leu is a powerful antioxidant and has been studied for its potential to reduce oxidative stress and inflammation. It has also been studied for its potential to protect against a variety of diseases, including cancer and neurodegenerative diseases.

Scientific Research Applications

Plant Growth and Metabolism

N-(indole-3-acetyl)-L-leucine (IA-Leu) plays a significant role in plant biology. Kowalczyk and Sandberg (2001) conducted a study on Arabidopsis, identifying IA-Leu as a novel conjugate involved in the vegetative growth of plants. They developed a method for quantitative analysis of indole-3-acetic acid (IAA) metabolites, including IA-Leu, demonstrating its presence in different plant tissues and its potential role in plant growth and metabolism (Kowalczyk & Sandberg, 2001).

Role in Auxin Activity

Bartel and Fink (1995) found that IA-Leu can have effects in Arabidopsis thaliana similar to those of free IAA, a key plant growth regulator. They studied the ilr1 mutant, which is insensitive to exogenous IA-Leu, and through this research, they gained insights into the role of IA-Leu in plant growth regulation (Bartel & Fink, 1995).

Pharmacological Properties

Churchill et al. (2020) explored how the acetylation of L-leucine, forming N-acetyl-L-leucine, alters its pharmacological properties. Their research suggests that such modifications can significantly influence the therapeutic effects of these compounds (Churchill et al., 2020).

Enzymatic Studies

Roberto et al. (1990) investigated the gene encoding N epsilon-(indole-3-acetyl)-L-lysine synthetase, providing insights into the enzymatic processes involving similar indole acetyl amino acids. Their findings contribute to understanding the biosynthesis and regulation of compounds like IA-Leu (Roberto et al., 1990).

Biophysical and Environmental Studies

Jalkanen et al. (2006) utilized vibrational spectroscopy to study the structure and binding of biomolecules, including amino acids like L-leucine. Their research provides a basis for understanding how small changes in molecular structure, such as the addition of an indole-acetyl group, can impact the physical properties and interactions of these biomolecules (Jalkanen et al., 2006).

Therapeutic Applications

Kaya et al. (2021) studied acetyl-dl-leucine in the context of lysosomal storage disorders, shedding light on the potential therapeutic applications of acetylated leucine derivatives. Their findings suggest that modifications like acetylation can lead to significant clinical benefits (Kaya et al., 2021).

properties

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10(2)7-14(16(20)21)18-15(19)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNPUHZYPPINM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345723
Record name N-(3-Indolylacetyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36838-63-8
Record name N-(3-Indolylacetyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(indole-3-acetyl)-L-leucine
Reactant of Route 2
Reactant of Route 2
N-(indole-3-acetyl)-L-leucine
Reactant of Route 3
Reactant of Route 3
N-(indole-3-acetyl)-L-leucine
Reactant of Route 4
Reactant of Route 4
N-(indole-3-acetyl)-L-leucine
Reactant of Route 5
Reactant of Route 5
N-(indole-3-acetyl)-L-leucine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(indole-3-acetyl)-L-leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.